

A Comprehensive Technical Guide to Methyl 2-(aminosulfonyl)benzoate

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Compound of Interest

Compound Name: Methyl 2-(aminosulfonyl)benzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 2-(aminosulfonyl)benzoate**, a key chemical intermediate. This document outlines its physicochemical properties, applications, relevant experimental protocols, and metabolic pathways, presenting a valuable resource for professionals in research and development.

Core Physicochemical Data

Methyl 2-(aminosulfonyl)benzoate, with the CAS number 57683-71-3, is a white to off-white crystalline solid.^[1] It serves as a crucial building block in the synthesis of more complex organic molecules.^[1] A summary of its key quantitative data is presented below.

Property	Value	Reference
Molecular Weight	215.23 g/mol	^[2] ^[3] ^[4]
Molecular Formula	C ₈ H ₉ NO ₄ S	^[2] ^[4]
CAS Number	57683-71-3	^[2] ^[3]
Melting Point	126-128 °C	^[3]
Assay Purity	≥98%	^[3]
Physical Form	Solid	^[3]

Applications in Synthesis and Metabolism

Methyl 2-(aminosulfonyl)benzoate holds significance in two primary areas: as a precursor in synthetic chemistry and as a metabolite in environmental and toxicological studies.

Synthesis of Pyrazol-benzenesulfonamides

A primary application of **Methyl 2-(aminosulfonyl)benzoate** is in the preparation of pyrazol-benzenesulfonamides.[1] These compounds are of interest in medicinal chemistry and agrochemical research due to their potential biological activities. The general synthetic approach involves the reaction of **Methyl 2-(aminosulfonyl)benzoate** with a suitable pyrazole derivative.

Metabolite of Metsulfuron-methyl

Methyl 2-(aminosulfonyl)benzoate is a known environmental transformation product of the herbicide metsulfuron-methyl.[5] Understanding the metabolic fate of herbicides like metsulfuron-methyl is crucial for assessing their environmental impact and persistence. The formation of **Methyl 2-(aminosulfonyl)benzoate** occurs through the cleavage of the sulfonylurea bridge of the parent compound.

Experimental Protocols

General Protocol for the Synthesis of a Pyrazol-benzenesulfonamide Derivative

This protocol outlines a general procedure for the synthesis of a pyrazol-benzenesulfonamide derivative using **Methyl 2-(aminosulfonyl)benzoate** as a starting material. This is a representative protocol and may require optimization for specific target molecules.

Materials:

- **Methyl 2-(aminosulfonyl)benzoate**
- Substituted pyrazole
- A suitable base (e.g., potassium carbonate, triethylamine)

- An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)
- Standard laboratory glassware and work-up reagents

Procedure:

- To a solution of the substituted pyrazole in the chosen solvent, add the base and stir at room temperature.
- Add **Methyl 2-(aminosulfonyl)benzoate** to the reaction mixture.
- Heat the reaction mixture to a temperature appropriate for the specific reactants and solvent, and monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-water and stir to precipitate the product.
- Collect the solid product by filtration and wash with water.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the desired pyrazol-benzenesulfonamide.

Analytical Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of **Methyl 2-(aminosulfonyl)benzoate**. This method may require optimization based on the specific instrumentation and sample matrix.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m)

Reagents:

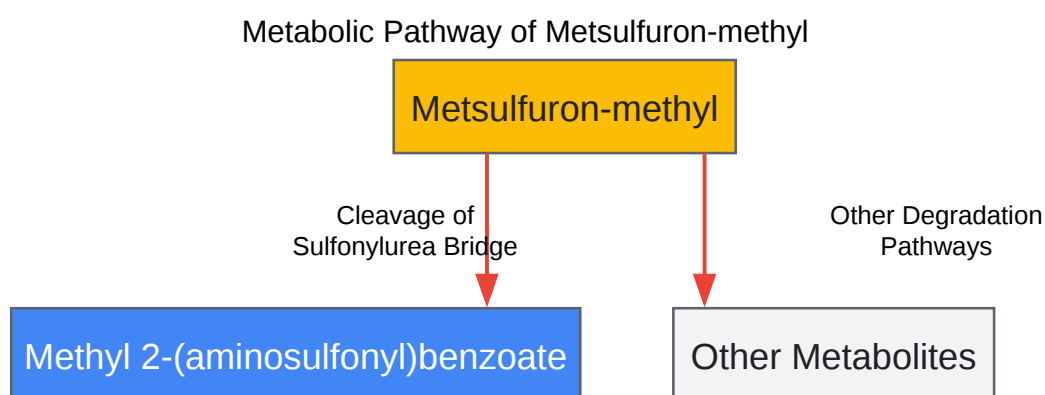
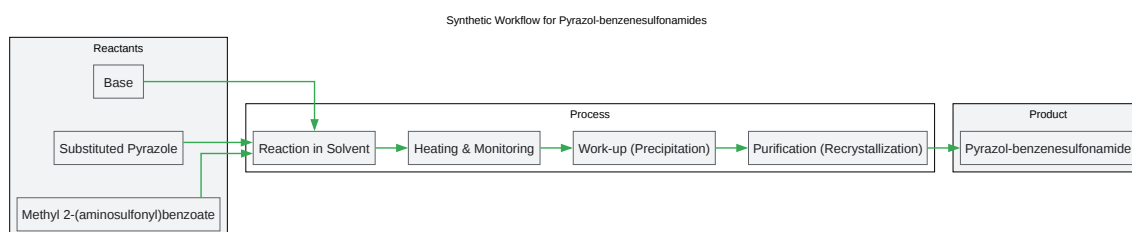
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for pH adjustment)
- **Methyl 2-(aminosulfonyl)benzoate** reference standard

Procedure:

- **Mobile Phase Preparation:** Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape. Degas the mobile phase before use.
- **Standard Solution Preparation:** Prepare a stock solution of **Methyl 2-(aminosulfonyl)benzoate** in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
- **Sample Preparation:** Dissolve the sample containing **Methyl 2-(aminosulfonyl)benzoate** in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
- **Chromatographic Conditions:**
 - Set the column temperature (e.g., 30 °C).
 - Set the flow rate (e.g., 1.0 mL/min).
 - Set the UV detection wavelength (e.g., 254 nm).
 - Inject the standards and the sample solution.
- **Quantification:** Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **Methyl 2-(aminosulfonyl)benzoate** in the sample by interpolating its peak area on the calibration curve.

Visualized Workflows and Pathways

To better illustrate the processes involving **Methyl 2-(aminosulfonyl)benzoate**, the following diagrams have been generated using the DOT language.



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